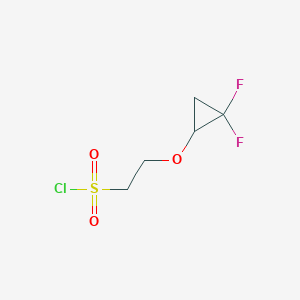

2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride

Description

2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a cyclopropoxy substituent. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide or sulfonate groups. The presence of fluorine atoms and the cyclopropane ring in this compound likely enhances its electrophilicity and stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)oxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF2O3S/c6-12(9,10)2-1-11-4-3-5(4,7)8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQQHLJXVOBCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)OCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation and Etherification Strategies

The 2,2-difluorocyclopropane moiety is typically synthesized via difluorocarbene insertion into olefins. For instance, reaction of 1,1-difluoroethylene with diazomethane derivatives under copper catalysis generates the difluorocyclopropane ring. Subsequent etherification with 2-mercaptoethanol or its protected derivatives introduces the ethoxy-thiol intermediate. Oxidation of the thiol group to sulfonic acid (e.g., using H₂O₂/H₂SO₄) followed by chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) yields the sulfonyl chloride.

Example Protocol :

- Cyclopropanation :

- Etherification :

- Sulfonation and Chlorination :

Direct Sulfonyl Chloride Formation via Disulfide Intermediates

Analogous to the synthesis of ethylene sulfonyl chloride from divinyl disulfide, this route involves:

- Synthesis of 2-(2,2-Difluorocyclopropoxy)ethane Disulfide :

- Oxidative coupling of 2-(2,2-difluorocyclopropoxy)ethane thiol using iodine or H₂O₂.

- Chlorination and Hydrolysis :

Critical Parameters :

- Molar Ratios : Divinyl disulfide:Cl₂:H₂O = 1:5:4 for optimal yield (80% theoretical).

- Solvent : Glacial acetic acid ensures solubility and minimizes side reactions.

- Temperature : Maintain ≤40°C to prevent polymerization.

Reaction Optimization and Yield Considerations

Stoichiometric Precision

Deviations from the ideal Cl₂:H₂O ratio (5:4 per disulfide unit) reduce yields. For example, using 4.5 mol Cl₂ decreases the yield to ~65%. Excess water promotes hydrolysis to sulfonic acids, while insufficient Cl₂ leaves unreacted disulfide.

Solvent and Temperature Effects

- Solvent Choice : Polar aprotic solvents (e.g., acetic acid, dichloromethane) enhance reaction homogeneity. Hydrophobic solvents (diethyl ether) are unsuitable due to poor Cl₂ solubility.

- Temperature Control : Reactions at >50°C risk thermal decomposition of the sulfonyl chloride. Optimal range: 0–40°C.

Applications and Derivative Synthesis

2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride serves as a precursor for:

- Sulfonamide Drugs : React with amines to form antimicrobial agents.

- Polymer Crosslinkers : Copolymerize with vinyl monomers for high-strength resins.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Bases: Triethylamine and sodium hydroxide are often employed to facilitate reactions and neutralize by-products.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

Material Science: Utilized in the preparation of advanced materials with specific properties.

Chemical Biology: Applied in the study of biological processes and the development of chemical probes

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction. For instance, in medicinal chemistry, the compound may interact with biological targets to modulate specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular formulas, and molecular weights of related sulfonyl chlorides:

*Molecular weight estimated from formula.

Key Observations:

- Substituent Effects: Fluorination: Fluorinated substituents (e.g., difluoroethoxy, difluorocyclohexyl) increase electronegativity and resistance to metabolic degradation compared to non-fluorinated analogs like the methoxyethoxy variant . The ethoxy group (linear structure) offers minimal steric hindrance, favoring solubility in polar solvents . Aromatic vs. Aliphatic: The phenyl group in 2-phenylethane-1-sulfonyl chloride () imparts aromatic electronic effects, altering reactivity in electrophilic substitutions compared to aliphatic systems .

Biological Activity

2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative with potential applications in medicinal chemistry and agricultural sciences. Its unique structure allows it to interact with various biological targets, leading to diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₅H₈ClF₂O₂S

- IUPAC Name : 2-(2,2-Difluorocyclopropoxy)ethanesulfonyl chloride

The biological activity of sulfonyl chlorides like this compound is often attributed to their ability to form covalent bonds with nucleophiles in biological systems. This can lead to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes by modifying active sites through nucleophilic attack.

- Modulation of Receptor Activity : Interaction with specific receptors can alter signaling pathways, impacting cellular responses.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains. |

| Antimycobacterial | Inhibitory effects on Mycobacterium species. |

| Anti-inflammatory | Reduction in inflammation markers in vitro and in vivo. |

| Antitumor | Induction of apoptosis in cancer cell lines. |

| Antidiabetic | Improvement in insulin sensitivity observed in animal models. |

| Antiviral | Activity against certain viral infections reported. |

Biochemical Pathways

The compound is known to influence several biochemical pathways, including:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases leading to cell cycle arrest.

- Apoptosis Pathways : Activation of caspases resulting in programmed cell death.

- Inflammatory Pathways : Modulation of cytokine release and signaling.

Case Studies

- Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

- Antibacterial Properties : Research highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a novel antibacterial agent .

- Agricultural Applications : The compound has been explored as a pest control agent due to its high toxicity towards specific pests while maintaining safety for non-target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.